1-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea
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Overview
Description
1-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea is a member of indoles.
Scientific Research Applications
1. Urotensin-II Receptor Agonism
- Discovery of Nonpeptide Agonist : A compound closely related to the chemical , identified as AC-7954, has been discovered as a nonpeptidic agonist of the urotensin-II receptor. This discovery is significant in pharmacological research and could potentially lead to new drug developments (Croston et al., 2002).
2. Synthesis of Structurally Diverse Compounds
- Generation of Diverse Library : A ketonic Mannich base derived from 2-acetylthiophene, which shares structural similarities with the mentioned chemical, was used to create a diverse array of compounds. This process is crucial for expanding the chemical libraries used in drug discovery (Roman, 2013).
3. Development of Antimicrobial Agents
- Synthesis of Novel Thiazole Derivatives : Research into thiazole derivatives incorporating pyridine moiety has shown potential in developing new antimicrobial agents. These derivatives exhibit promising antibacterial and antifungal activities, highlighting the potential for therapeutic applications (Khidre & Radini, 2021).
4. Allosteric Modulation of Cannabinoid Receptors
- Optimization of Indole-2-carboxamides : Investigations into compounds structurally similar to the chemical have revealed their potential as allosteric modulators of cannabinoid receptors. This research is crucial for understanding and potentially manipulating cannabinoid signaling for therapeutic purposes (Khurana et al., 2014).
5. Catalytic Oxidation Applications
- Catalysis with Copper(I) Complexes : Copper(I) complexes containing acylthiourea ligands have been synthesized and characterized for their catalytic oxidation properties. This research demonstrates the potential utility of such complexes in chemical synthesis and industrial processes (Gunasekaran et al., 2017).
Properties
Molecular Formula |
C22H26Cl2N4S |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea |
InChI |
InChI=1S/C22H26Cl2N4S/c1-28(2)11-5-10-25-22(29)27-14-18(16-9-8-15(23)12-20(16)24)19-13-26-21-7-4-3-6-17(19)21/h3-4,6-9,12-13,18,26H,5,10-11,14H2,1-2H3,(H2,25,27,29) |
InChI Key |
RYOMGTNXPFHHBB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=S)NCC(C1=C(C=C(C=C1)Cl)Cl)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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